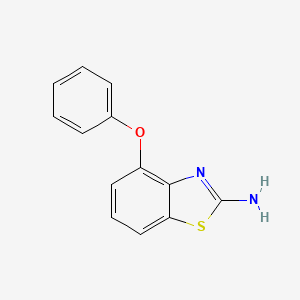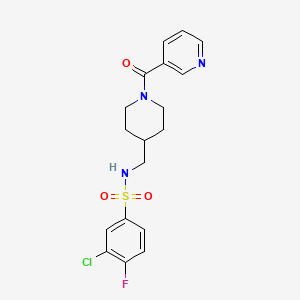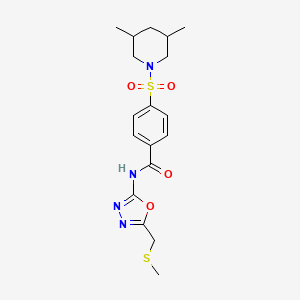![molecular formula C18H16O5S B2446723 3-[(3,4-dimetilfenil)sulfonil]-6-metoxi-2H-croman-2-ona CAS No. 866013-18-5](/img/structure/B2446723.png)
3-[(3,4-dimetilfenil)sulfonil]-6-metoxi-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, also known as DMSO-3M, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromen-2-one derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It also inhibits the activity of several kinases, including AKT and ERK, which are involved in cancer cell survival and proliferation. Additionally, 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant. 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one also inhibits the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has been shown to modulate the expression of several genes involved in cancer growth and progression, suggesting its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one in lab experiments is its unique chemical structure and biological activities, which make it a valuable tool for studying biological processes. Additionally, 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Furthermore, the mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one needs to be further elucidated to fully understand its biological activities. Finally, the toxicity and side effects of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one need to be carefully evaluated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 6-methoxy-2H-chromen-2-one in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
RS4690 exhibe actividad anticancerígena al inhibir selectivamente la unión de Dishevelled 1 (DVL1). La vía WNT/β-catenina, que regula numerosas funciones celulares, a menudo se desregula en el desarrollo del cáncer. RS4690 se dirige a DVL1, un actor clave en esta vía, a través de un dominio PDZ compartido. Notablemente:
- Producción de ROS: RS4690 induce altos niveles de producción de especies reactivas de oxígeno (ROS) .
Carcinoma Neuroendocrino del Páncreas
RS4690, junto con gemcitabina, demuestra ser altamente eficaz contra el carcinoma neuroendocrino del páncreas. Estudios in vitro e in vivo demuestran su potencial como una sustancia emergente para tratar este cáncer agresivo .
Modulación de la Vía WNT/β-Catenina
La vía WNT/β-catenina juega un papel crucial en la transición celular neoplásica y la proliferación del cáncer. La inhibición selectiva de la unión de DVL1 por RS4690 contribuye a modular esta vía .
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11-4-6-15(8-12(11)2)24(20,21)17-10-13-9-14(22-3)5-7-16(13)23-18(17)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZAMCJWMONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[4-(methylamino)-3-nitrobenzoyl]benzoate](/img/structure/B2446646.png)

![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)
![N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2446651.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid](/img/structure/B2446652.png)

![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2446654.png)


![5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol](/img/structure/B2446660.png)
![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)